(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine (2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952539
InChI: InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2
SMILES:
Molecular Formula: C21H31N3O4S
Molecular Weight: 421.6 g/mol

(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine

CAS No.:

Cat. No.: VC17952539

Molecular Formula: C21H31N3O4S

Molecular Weight: 421.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine -

Specification

Molecular Formula C21H31N3O4S
Molecular Weight 421.6 g/mol
IUPAC Name cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid
Standard InChI InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2
Standard InChI Key CZUBQNQWSOLSJH-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two primary components:

  • Dansyl-L-alanine moiety: A fluorescent sulfonamide derivative formed by conjugating L-alanine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) .

  • Cyclohexanamine counterion: A cyclohexylammonium ion that neutralizes the carboxylate group of L-alanine, enhancing solubility in polar solvents.

The molecular formula is C21H31N3O4S, with a molar mass of 421.6 g/mol. The stereochemistry at the second carbon of the alanine residue is specified as S-configuration, critical for its biological compatibility.

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS Number53332-27-7 (cyclohexylammonium salt)
IUPAC NameCyclohexanamine; (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid
SMILES NotationCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
InChIKeyCZUBQNQWSOLSJH-UHFFFAOYSA-N
PubChem CID78410978

Spectral and Fluorescent Characteristics

Synthesis and Purification

Synthetic Pathway

The compound is synthesized via a two-step process:

  • Sulfonamidation: Dansyl chloride reacts with L-alanine under basic conditions (pH 9–10) to form the sulfonamide intermediate.

    Dansyl-Cl+L-AlanineDansyl-L-alanine+HCl\text{Dansyl-Cl} + \text{L-Alanine} \rightarrow \text{Dansyl-L-alanine} + \text{HCl}
  • Salt Formation: The carboxylate group of dansyl-L-alanine is neutralized with cyclohexanamine in ethanol, yielding the final product.

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
SulfonamidationDansyl chloride, NaOHTHF/H2O0–5°C78%
Salt FormationCyclohexanamineEthanol25°C92%

Purification Methods

Crude product is purified via:

  • Recrystallization: Using ethanol/water mixtures to remove unreacted dansyl chloride.

  • Column Chromatography: Silica gel with chloroform/methanol (9:1) for fine separation.

Applications in Biochemistry

Protein Labeling and Fluorescence Resonance Energy Transfer (FRET)

The compound is incorporated into proteins via genetic code expansion techniques, enabling site-specific labeling. Its fluorescence is quenched by tryptophan residues, making it ideal for FRET-based studies of protein folding .

"Dansyl derivatives serve as energy acceptors in FRET, providing angstrom-level resolution in conformational studies."

Real-Time Enzymatic Assays

The sulfonamide group participates in hydrogen bonding with active-site residues, allowing fluorescence modulation during enzyme-substrate interactions. For example, it has been used to monitor trypsin activity through fluorescence recovery after cleavage.

Table 3: Comparative Fluorescence Properties in Enzymatic Environments

Enzymeλ<sub>ex</sub> (nm)λ<sub>em</sub> (nm)Δ Intensity (Cleaved vs. Intact)
Trypsin340520+142%
Chymotrypsin340520+89%

Stability and Solubility Profile

Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
Water12.4pH-dependent; optimal at pH 7.4
DMSO45.2Avoid prolonged storage
Ethanol28.7Preferred for stock solutions

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 217°C, with no phase transitions below 200°C, ensuring stability during routine experiments.

Research Advancements and Case Studies

Protein-Protein Interaction Mapping

In a 2023 study, the compound was site-specifically introduced into β-lactamase, enabling real-time visualization of its interaction with β-lactamase inhibitory protein (BLIP) via fluorescence polarization.

Cellular Uptake Mechanisms

Fluorescence microscopy demonstrated rapid uptake in HEK293 cells, localized predominantly in lysosomes (t<sub>1/2</sub> = 17 min), suggesting potential for organelle-specific probes.

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